N-(2-carbamoylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-carbamoylphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-11-6-5-9-25-17(11)23-18-13(20(25)28)10-15(24(18)2)19(27)22-14-8-4-3-7-12(14)16(21)26/h3-10H,1-2H3,(H2,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAGLUTIOIRRUPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC=CC=C4C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-carbamoylphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, cytotoxic effects, and mechanisms of action.
Chemical Structure and Properties
The compound belongs to a class of pyrido-pyrrolo-pyrimidines characterized by a complex fused ring system. The presence of a carboxamide group enhances its pharmacological profile.
Antiviral Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiviral activity against coronaviruses, including SARS-CoV-2. In vitro assays demonstrated that certain derivatives could inhibit viral replication by over 90% at specific concentrations with minimal cytotoxic effects on Vero cells. The mechanism involves interaction with the main protease (Mpro) of the virus, suggesting that these compounds could serve as potential therapeutic agents against COVID-19 .
Table 1: Antiviral Efficacy of Derivatives
| Compound ID | Viral Inhibition (%) | Cytotoxicity (IC50) |
|---|---|---|
| 21 | 92 | >100 µM |
| 22 | 85 | >100 µM |
| 23 | 90 | >100 µM |
Cytotoxic Effects
In parallel studies assessing cytotoxicity, the derivatives were tested on various cancer cell lines. The results indicated that some compounds exhibited selective toxicity towards cancer cells while sparing normal cells. For instance, compound 8 was noted for its ability to inhibit the proliferation of folate receptor-expressing tumor cells through dual inhibition mechanisms targeting specific metabolic pathways .
Table 2: Cytotoxicity Data
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 21 | KB Cells | 15 | AICARFTase and GARFTase inhibition |
| 22 | CHO Cells | 30 | Folate receptor-mediated uptake |
| 23 | Vero Cells | >100 | Minimal toxicity |
The antiviral and anticancer activities are attributed to several mechanisms:
- Inhibition of Viral Proteases : The compounds interact with the active site of Mpro in coronaviruses, preventing viral replication.
- Metabolic Pathway Disruption : Certain derivatives inhibit enzymes involved in nucleotide biosynthesis, leading to depletion of ATP pools in cancer cells .
- Selective Uptake : The presence of the carboxamide group facilitates selective uptake in folate receptor-expressing cells, enhancing therapeutic efficacy against tumors .
Case Studies
A notable case study involved the evaluation of a specific derivative in a preclinical model for COVID-19. The study found that treatment significantly reduced viral load in infected animals and showed promise for further development into a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares a common pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine scaffold with modifications at the N-1 and carboxamide positions. Below is a comparative analysis of key derivatives:
Structural and Physicochemical Properties
*Estimated based on substituent trends. The carbamoyl group likely lowers logP compared to alkyl groups due to increased polarity .
Key Trends and Research Findings
Substituent Impact on logP: Alkyl groups (e.g., ethyl, dimethyl) increase logP, favoring membrane permeability but reducing solubility.
Synthetic Flexibility :
- The scaffold allows modular substitution at the carboxamide position, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
Biological Activity :
- While specific data for the target compound is unavailable, pyridopyrrolopyrimidine derivatives are frequently investigated as kinase inhibitors or anticancer agents. Substituent choice critically modulates selectivity and potency .
Q & A
Q. What strategies mitigate batch-to-batch variability in polymorph formation?
- Methodological Answer : Implement process analytical technology (PAT) tools like focused beam reflectance measurement (FBRM) to monitor crystallization in real time. Use solvent-antisolvent screening with Hansen parameters to control nucleation. For metastable forms, apply seed crystals and optimize cooling rates .
Data Analysis & Contradiction Resolution
Q. How should researchers reconcile conflicting reports on the compound’s NMR spectral data?
- Methodological Answer : Standardize NMR acquisition parameters (e.g., 400 MHz, DMSO-d as solvent) and calibrate using internal references (e.g., TMS). Compare coupling constants () and splitting patterns with computational NMR predictors (e.g., ACD/Labs or Gaussian NMR). Collaborative inter-laboratory validation is recommended .
Q. What statistical methods validate reproducibility in biological assay data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
